4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Description
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is an aromatic amine derivative featuring a 2-chloro-5-methylphenoxy group attached to a 3-methyl-substituted phenylamine core. For instance, describes a related compound, 1-t-butylamino-3-(2-chloro-5-methylphenoxy)-2'-propanol, synthesized via reactions involving (2-chloro-5-methylphenyl) glycidic ether and t-butylamine . This indicates that this compound may serve as a precursor or analog in similar synthetic pathways, leveraging its amine and phenoxy functionalities for further derivatization.
Properties
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-12(15)14(7-9)17-13-6-4-11(16)8-10(13)2/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGWOZLHVFFAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylphenol and 3-methylphenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Process: The 2-chloro-5-methylphenol is reacted with 3-methylphenylamine in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine has been studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
- Antimicrobial Properties : The presence of the chlorophenyl moiety may enhance the compound's ability to interact with microbial cell membranes, potentially leading to antimicrobial activity. Studies are ongoing to evaluate its efficacy against various bacterial strains .
Material Science
In the field of material science, this compound is being explored for its utility in developing advanced materials:
- Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved performance characteristics .
- Coatings and Adhesives : Due to its chemical structure, it may be used in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental degradation .
Agricultural Applications
The compound's potential applications extend into agricultural research:
- Pesticide Development : The chlorinated phenyl group is often associated with increased biological activity against pests. Research is being conducted to evaluate the efficacy of this compound as a pesticide or herbicide .
- Plant Growth Regulators : Investigations are underway to determine if this compound can act as a plant growth regulator, influencing growth patterns or resistance to environmental stressors .
Case Study 2: Polymer Applications
Research presented at the International Conference on Advanced Materials highlighted the use of substituted phenylamines in synthesizing high-performance polymers. The study demonstrated that incorporating compounds like this compound could improve thermal stability and mechanical strength by altering the polymer's cross-linking density .
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements include a 2-chloro-5-methylphenoxy group and a 3-methylphenylamine moiety. These features are shared or modified in the following analogs:
HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)
- Similarities: Both compounds share the 2-chloro-5-methylphenoxy group, which likely influences electronic properties (e.g., electron-withdrawing Cl and electron-donating Me) and steric interactions.
- The target compound’s simpler structure lacks these pharmacophoric elements, suggesting divergent applications (e.g., intermediates vs. bioactive molecules) .
3-Chloro-N-phenyl-phthalimide
- Similarities : Both contain chloro and phenyl groups.
- Differences: The phthalimide core in 3-chloro-N-phenyl-phthalimide confers rigidity and planar geometry, making it suitable for polymer synthesis (e.g., polyimides) . In contrast, the target compound’s flexible phenoxy-amine structure is better suited for small-molecule synthesis.
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates
- Similarities : Chloro and methyl substituents are present in both the target compound and these carbamates.
- Differences : The carbamates feature urea-like linkages and alkyl chains, which significantly increase lipophilicity (log k = 2.5–4.0) . The target compound’s log k is estimated to be ~3.2 based on structural parallels, but its primary amine may reduce solubility compared to carbamates.
Physicochemical and Functional Properties
A hypothetical comparison of key parameters is summarized below:
Key Observations:
- Lipophilicity : The target compound’s log k is comparable to carbamates in , but its primary amine may enhance water solubility relative to HBK16’s hydrochloride salt.
- Steric and Electronic Effects: The 2-chloro-5-methylphenoxy group in the target compound and HBK16 creates similar steric environments, but HBK16’s piperazine introduces basicity and hydrogen-bonding capacity.
Biological Activity
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 946741-79-3
- Molecular Formula : C15H15ClN2O
- Molecular Weight : 274.75 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity, which may lead to alterations in cellular pathways. The presence of the chlorophenoxy group enhances lipophilicity, facilitating interactions with hydrophobic pockets in proteins.
Biological Activity and Research Findings
Several studies have explored the biological effects and therapeutic potential of this compound. Below is a summary of key findings:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 700 nM against specific cancer cell lines, suggesting that structural modifications can enhance potency .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. In one study, derivatives showed promising inhibition profiles against enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications in metabolic disorders .
Neuropharmacological Effects
In vivo studies have investigated the effects of related compounds on neuropharmacological models. For example, compounds with similar structures were effective in reducing hyperactivity in rodent models associated with schizophrenia, indicating potential applications in psychiatric disorders .
Case Studies and Experimental Data
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the chlorophenoxy group and subsequent amination reactions. Various analogues have been synthesized to evaluate structure-activity relationships (SAR), leading to the identification of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine, and how can reaction conditions be optimized?
- Methodological Answer : A viable route involves nucleophilic aromatic substitution between 2-chloro-5-methylphenol and a halogenated aniline derivative (e.g., 3-methyl-4-nitrochlorobenzene). Key steps include:
- Base Selection : Potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF) to deprotonate the phenol .
- Temperature Control : Reflux at 80–100°C for 6–12 hours to ensure complete substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.
- Structure Solution : Employ direct methods in SHELXS for phase determination, particularly effective for small molecules .
- Refinement : Iterative refinement via SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .
- Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- Methodological Answer :
- GC/MS : Derivatize the amine group (e.g., acetylation with acetic anhydride) to improve volatility. Use a DB-5MS column and EI ionization at 70 eV .
- NMR : ¹H NMR (400 MHz, CDCl₃) should show aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.1–2.4 ppm. ¹³C NMR confirms substitution patterns (e.g., C-Cl at ~125 ppm) .
- Elemental Analysis : Target C: 60.5%, H: 5.2%, N: 5.6% (theoretical values).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent oxidation products)?
- Methodological Answer :
- Experimental Replication : Standardize conditions (e.g., oxidants like KMnO₄ vs. CrO₃, pH, solvent polarity) to isolate variables .
- Analytical Cross-Validation : Compare HPLC retention times and MS fragmentation patterns of oxidation products (e.g., quinones vs. carboxylic acids) .
- Theoretical Modeling : Use DFT calculations (e.g., Gaussian 16) to predict dominant reaction pathways based on frontier molecular orbitals .
Q. What strategies mitigate polymorphism issues during crystallization?
- Methodological Answer :
- Solvent Screening : Test high-polarity solvents (e.g., DMSO, acetone) vs. low-polarity options (toluene, hexane) to favor specific crystal packing .
- Additive Use : Introduce co-crystallizing agents (e.g., succinic acid) or surfactants to stabilize desired polymorphs.
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions to promote thermodynamically stable forms .
Q. How can researchers validate the compound’s bioactivity in enzyme inhibition assays despite batch-to-batch variability?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify and quantify byproducts (e.g., unreacted precursors, dehalogenated derivatives) .
- Dose-Response Curves : Perform IC₅₀ assays in triplicate with internal controls (e.g., known inhibitors) to normalize activity data .
- Statistical Analysis : Apply ANOVA to distinguish biological activity variations due to impurities vs. inherent compound properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
